

3-methyl-1H-indazole-7-carboxylic acid CAS number lookup

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Compound of Interest

Compound Name: 3-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B2693245

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An In-depth Technical Guide to **3-methyl-1H-indazole-7-carboxylic acid**

Introduction

3-methyl-1H-indazole-7-carboxylic acid is a heterocyclic aromatic compound featuring a bicyclic indazole core. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.^[1] Derivatives of indazole have demonstrated a wide range of therapeutic potential, including antitumor, analgesic, and anti-inflammatory properties.^[1] This guide provides a detailed overview of **3-methyl-1H-indazole-7-carboxylic acid**, focusing on its chemical identity, a plausible synthetic pathway based on established chemical principles, its potential applications in drug discovery, and essential safety protocols. As a key building block, this molecule offers a strategic starting point for the synthesis of more complex chemical entities, particularly in the development of kinase inhibitors for targeted cancer therapy.^[1]

Physicochemical Properties

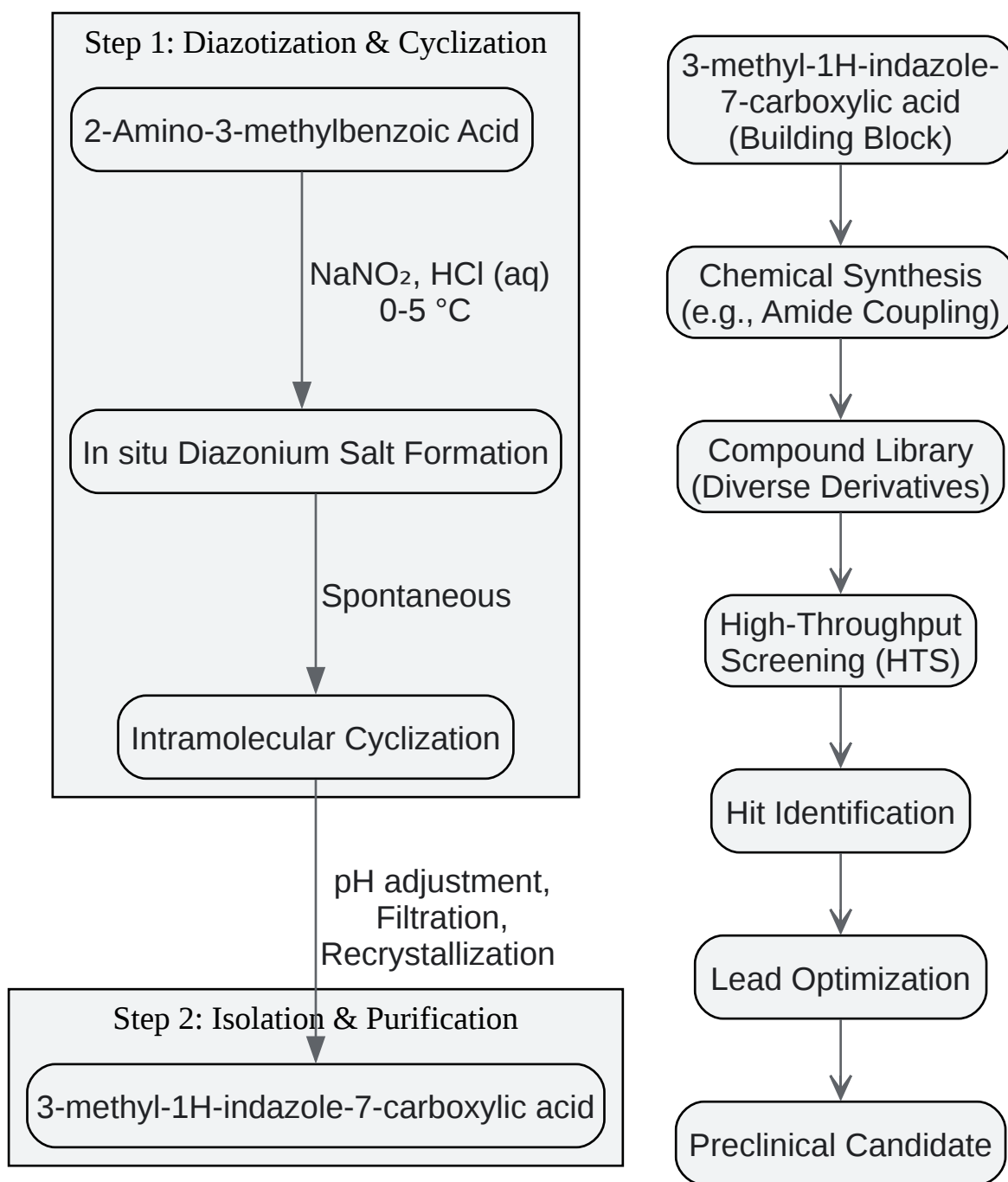
A summary of the key physicochemical properties for **3-methyl-1H-indazole-7-carboxylic acid** is presented below. These identifiers are crucial for accurate sourcing, handling, and characterization of the compound in a research setting.

Property	Value	Source
CAS Number	1555382-87-0	[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	176.17 g/mol	
Monoisotopic Mass	176.05858 Da	[3]
IUPAC Name	3-methyl-1H-indazole-7-carboxylic acid	
SMILES	<chem>CC1=C2C=CC=C(C2=NN1)C(=O)O</chem>	[3]
InChIKey	DRAQPPGTKCREIS-UHFFFAOYSA-N	[3]

Synthesis Protocol: A Plausible Route

While specific, peer-reviewed synthesis routes for **3-methyl-1H-indazole-7-carboxylic acid** are not extensively documented in readily available literature, a robust synthetic strategy can be designed based on well-established methodologies for analogous indazole derivatives. The following multi-step protocol outlines a plausible pathway starting from a commercially available precursor, 2-amino-3-methylbenzoic acid. This approach leverages a diazotization and cyclization reaction, a common method for forming the indazole ring system.[4]

Experimental Workflow Diagram



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Caption: Role of intermediates in the drug discovery process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-methyl-1H-indazole-7-carboxylic acid** is not readily available, data from analogous indazole carboxylic acids provide a strong basis for safe handling procedures. [5][6]

- Hazard Classification: Based on related compounds, it should be treated as potentially hazardous. Likely classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system irritation). [6]* Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P264: Wash skin thoroughly after handling. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

Conclusion

3-methyl-1H-indazole-7-carboxylic acid represents a strategically important building block for chemical synthesis and drug discovery. Its indazole core is a well-validated pharmacophore, particularly in the realm of oncology and kinase inhibition. The synthetic route, logically derived from established chemical precedents, is accessible and robust. By leveraging the reactivity of its carboxylic acid functional group, researchers can generate novel molecular entities for biological screening. Adherence to stringent safety protocols is essential when handling this and related chemical compounds. This guide provides a foundational resource for scientists and researchers aiming to utilize this valuable intermediate in their work.

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